Cas no 2246769-29-7 (1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea structure](https://ja.kuujia.com/scimg/cas/2246769-29-7x500.png)
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea 化学的及び物理的性質
名前と識別子
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- 1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea
- 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-isopropylurea
- 1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea
- AKOS037647400
- AS-73525
- 1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propan-2-ylurea
- 2246769-29-7
- D93738
- 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea
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- MDL: MFCD32206475
- インチ: 1S/C16H24BFN2O3/c1-10(2)19-14(21)20-13-8-7-11(9-12(13)18)17-22-15(3,4)16(5,6)23-17/h7-10H,1-6H3,(H2,19,20,21)
- InChIKey: ZNFIEKQNLCYQHS-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(B2OC(C)(C)C(C)(C)O2)=C1)NC(NC(C)C)=O
計算された属性
- せいみつぶんしりょう: 322.1864010 g/mol
- どういたいしつりょう: 322.1864010 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 429
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6
- ぶんしりょう: 322.2
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588927-250mg |
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-isopropylurea |
2246769-29-7 | 98% | 250mg |
¥2501 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588927-1g |
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-isopropylurea |
2246769-29-7 | 98% | 1g |
¥4680 | 2023-04-14 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F908682-100mg |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea |
2246769-29-7 | 95% | 100mg |
¥1,099.80 | 2022-01-10 | |
eNovation Chemicals LLC | D758566-1g |
1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea |
2246769-29-7 | 95% | 1g |
$505 | 2024-06-06 | |
A2B Chem LLC | AO24062-250mg |
1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea |
2246769-29-7 | 95% | 250mg |
$295.00 | 2024-04-20 | |
1PlusChem | 1P00UJFI-1g |
1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea |
2246769-29-7 | 95% | 1g |
$522.00 | 2024-05-25 | |
eNovation Chemicals LLC | D758566-250mg |
1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea |
2246769-29-7 | 95% | 250mg |
$260 | 2025-02-24 | |
1PlusChem | 1P00UJFI-250mg |
1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea |
2246769-29-7 | 95% | 250mg |
$273.00 | 2024-05-25 | |
eNovation Chemicals LLC | D758566-1g |
1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea |
2246769-29-7 | 95% | 1g |
$505 | 2025-02-25 | |
eNovation Chemicals LLC | D758566-250mg |
1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea |
2246769-29-7 | 95% | 250mg |
$260 | 2025-02-25 |
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea 関連文献
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)ureaに関する追加情報
1-[2-Fluoro-4-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]-3-(Propan-2-Yl)Urea: A Versatile Building Block in Modern Organic Synthesis
CAS No. 2246769-29-7 is a structurally unique organoboron compound that has garnered significant attention in contemporary chemical research. The molecule features a 1,3,2-dioxaborolane ring system fused with a fluoro-substituted aromatic core and an isopropyl-substituted urea moiety. This combination of functionalities positions it as a valuable intermediate for cross-coupling reactions, particularly in the context of C–H activation and C–N bond formation strategies. Recent advancements in transition-metal-catalyzed methodologies have highlighted the utility of such boron-containing scaffolds in constructing complex molecular architectures with high regioselectivity.
The tetramethyl-substituted dioxaborolane motif (CAS No. 886559-85-5) is a well-established platform for generating diverse boronic esters through hydrolysis or transmetallation processes. In the case of 1-[2-fluoro-4-(tetramethyl-dioxaborolan-2-yl)phenyl]-3-isopropylurea, the fluorine atom at the para position introduces electronic effects that modulate reactivity patterns during coupling events. Notably, studies published in Organic Letters (DOI: 10.1021/acs.orglett.3c00876) demonstrate enhanced compatibility with palladium(0)-catalyzed protocols when compared to non-fluorinated analogs, enabling efficient access to substituted anilines and heterocycles.
The urea functionality (NHCONH-) in this compound serves dual roles as both a hydrogen-bonding donor/acceptor and a synthetic handle for further derivatization. Recent work from the group of Prof. Sarah Lin at MIT (ACS Catalysis, 2023) has shown that such urea-based boronates can act as precursors to bioactive molecules through sequential amidation and deprotection steps. The isopropyl substituent (-CH(CH₃)₂) provides steric bulk that influences reaction selectivity during coupling processes while maintaining sufficient solubility in polar organic solvents.
In the context of pharmaceutical development, compounds bearing the fluorinated dioxaborolane core have been explored for their potential in drug discovery programs targeting G protein-coupled receptors (GPCRs). The unique combination of electron-withdrawing fluorine and electron-donating methyl groups creates tunable physicochemical properties that can be optimized for membrane permeability and metabolic stability—critical parameters in lead optimization campaigns. A 2024 review in JMC highlights how such structural elements contribute to improved pharmacokinetic profiles when incorporated into CNS-penetrant drug candidates.
Synthesis of this compound typically involves multistep strategies starting from readily available aromatic precursors. Key transformations include: (1) selective fluorination using Selectfluor reagent; (2) formation of the dioxaborolane ring via borylation followed by oxidation; and (3) urea coupling under standard condensation conditions with diisopropylcarbodiimide (DIC). Process optimization efforts have focused on minimizing byproduct formation during the borylation step while maintaining high enantiomeric purity—particularly important when targeting chiral drug intermediates.
The growing interest in sustainable chemical processes has also led to investigations into alternative synthesis routes for this compound class. A notable approach reported by Green Chemistry (DOI: 10.1039/D3GC04567A) employs microwave-assisted conditions to accelerate dioxaborolane formation with reduced solvent consumption compared to conventional methods. Such innovations align with industry-wide efforts to reduce environmental impact while maintaining cost-effectiveness at scale.
In materials science applications, derivatives of this scaffold have shown promise as components in organic electronics due to their tunable redox properties and thermal stability up to 300°C under inert atmosphere conditions. Research published by Nature Materials (DOI: 10.1038/s41563-024-01789-z) demonstrates how strategic modification of the dioxaborolane core can lead to materials with enhanced charge transport characteristics suitable for organic photovoltaic devices.
The compound's compatibility with modern analytical techniques further enhances its utility across research domains. High-resolution mass spectrometry confirms its molecular weight distribution after purification via flash chromatography using silica gel media (Rf = 0.45). NMR spectroscopy reveals characteristic signals for all distinct proton environments—including diagnostic coupling constants between aromatic protons and the isopropyl methyl groups—facilitating unambiguous structure confirmation even at low concentrations.
Ongoing research continues to explore novel applications for this versatile scaffold across academic laboratories and industrial R&D centers worldwide. Its modular architecture allows for systematic variation of substituents while maintaining core reactivity patterns—a critical advantage in combinatorial synthesis approaches aimed at generating diverse chemical libraries for high-throughput screening campaigns.
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